molecular formula C23H22N6O4 B2878919 (E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate CAS No. 836635-81-5

(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate

Cat. No. B2878919
CAS RN: 836635-81-5
M. Wt: 446.467
InChI Key: BRSYXKUBPQALGT-LGJNPRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate is a useful research compound. Its molecular formula is C23H22N6O4 and its molecular weight is 446.467. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research Applications

Compounds with structural similarities to "(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate" have been extensively studied for their pharmacological properties. For example, studies on imidazo[1,5-a]quinoxaline amides and carbamates reveal their binding affinity to the GABAA/benzodiazepine receptor, indicating potential applications in neurological disorders treatment (Tenbrink et al., 1994). Similarly, compounds with quinoxaline derivatives have shown promising antibacterial activities (Murthy et al., 2011), suggesting their potential in combating bacterial infections.

Material Science and Chemical Synthesis

In material science and chemical synthesis, such compounds serve as intermediates for creating more complex molecules or as agents in specific reactions. For instance, the synthesis of pyrrolo[2,3-c]quinoline derivatives highlights the utility of similar molecules in constructing heterocyclic compounds with potential applications in material science and organic electronics (Molina et al., 1993).

Imaging and Diagnostic Research

Additionally, quinolines and related compounds have been explored as radiotracers for imaging GABAA- and GABAB-benzodiazepine receptors, aiding in the diagnosis and study of neurological conditions (Moran et al., 2012). This application is particularly relevant in neuroscientific research and provides insights into brain function and disorders.

properties

IUPAC Name

methyl 4-[(E)-[2-amino-3-(2-methoxyethylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]iminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c1-32-12-11-25-22(30)18-19-21(28-17-6-4-3-5-16(17)27-19)29(20(18)24)26-13-14-7-9-15(10-8-14)23(31)33-2/h3-10,13H,11-12,24H2,1-2H3,(H,25,30)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSYXKUBPQALGT-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=C(C=C4)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=C(C=C4)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate

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